3,4-Diphenylthiophene 1,1-dioxide
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Overview
Description
3,4-Diphenylthiophene 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene dioxides
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diphenylthiophene 1,1-dioxide is typically synthesized through the oxidation of 3,4-diphenylthiophene. The oxidation process involves the use of strong oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or dimethyldioxirane. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product .
Industrial Production Methods
The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenylthiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent thiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and dimethyldioxirane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions
Major Products
The major products formed from these reactions include sulfone derivatives, reduced thiophenes, and substituted thiophenes with various functional groups .
Scientific Research Applications
3,4-Diphenylthiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is utilized in the development of photoelectric materials and organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds
Mechanism of Action
The mechanism of action of 3,4-diphenylthiophene 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group acts as an electron-withdrawing group, making the thiophene ring more reactive towards electrophilic and nucleophilic attacks. This reactivity is exploited in various synthetic applications to introduce different functional groups onto the thiophene ring .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Dimethylthiophene 1,1-dioxide
- 3,4-Dichlorothiophene 1,1-dioxide
- 3-Chloro-4-fluorothiophene 1,1-dioxide
Uniqueness
3,4-Diphenylthiophene 1,1-dioxide is unique due to the presence of phenyl groups at the 3 and 4 positions of the thiophene ring. These phenyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
54119-53-8 |
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Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3,4-diphenylthiophene 1,1-dioxide |
InChI |
InChI=1S/C16H12O2S/c17-19(18)11-15(13-7-3-1-4-8-13)16(12-19)14-9-5-2-6-10-14/h1-12H |
InChI Key |
MAJKMBHWXWUJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CS(=O)(=O)C=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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